N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide
Overview
Description
N-[4-(2-thienylcarbonyl)phenyl]methanesulfonamide is a useful research compound. Its molecular formula is C12H11NO3S2 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.01803556 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Catalysis in Chemical Synthesis
The compound has been utilized as a precursor in the microbial catalysis process for the synthesis of chiral intermediates. For example, a study demonstrated the stereoselective microbial reduction of a similar compound to produce chiral intermediates with high optical purity, showcasing its potential in the synthesis of beta-receptor antagonists (Patel et al., 1993).
Chemical Reactivity and Synthesis
Research has explored its reactivity, specifically how alkyl phenyl sulfones, similar to the target compound, undergo transformation into their 1,1-dilithio salts, facilitating subsequent chemical reactions (Bongini et al., 1976). This characteristic underpins its versatility in organic synthesis.
Structural and Supramolecular Chemistry
The structural analysis of derivatives has provided insights into the effect of substitution on supramolecular assembly, contributing to our understanding of molecular interactions in solid-state chemistry (Dey et al., 2015).
Electrochemical Analysis
Electroanalytical studies have been conducted on compounds like N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, revealing their electrochemical properties and offering pathways for analytical applications in pharmaceuticals (Álvarez-Lueje et al., 1997).
Environmental and Industrial Applications
The biodegradation of methanesulfonic acid, a related compound, has been studied, highlighting its role in the biogeochemical cycling of sulfur and its use by aerobic bacteria as a carbon and energy substrate (Kelly & Murrell, 1999).
Catalysis and Chemical Production
Methanesulfonic acid has been employed as a catalyst in the production of linear alkylbenzenes, demonstrating its utility in industrial chemical synthesis with environmental benefits due to its biodegradability and recyclability (Luong et al., 2004).
Properties
IUPAC Name |
N-[4-(thiophene-2-carbonyl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-18(15,16)13-10-6-4-9(5-7-10)12(14)11-3-2-8-17-11/h2-8,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVWNMSSRUNEHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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